N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide
Description
N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a pyridin-4-ylthio group and a methoxyethyl side chain. Its structure combines sulfur-containing heterocycles (thiophene) and nitrogen-rich moieties (pyrazole, pyridine), which are common in bioactive molecules.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-[(2-pyridin-4-ylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-25-7-6-19-15(23)8-22-17(13-9-26-10-14(13)21-22)20-16(24)11-27-12-2-4-18-5-3-12/h2-5H,6-11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFMNIPHKKICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide, with the CAS number 1105204-54-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H21N5O3S2
- Molecular Weight : 407.5 g/mol
Biological Activity and Pharmacological Effects
- Cytotoxicity : Studies involving similar structures indicate that compounds with thieno[3,4-c]pyrazole moieties exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and DNA damage response pathways.
- Genotoxicity : The compound's structure suggests potential genotoxic effects, as indicated by increased DNA damage in assays conducted on related compounds. This is critical for its application in cancer therapeutics where DNA damage is a desired outcome .
- Pharmacokinetics : Although specific pharmacokinetic data for this compound are not available, similar compounds have demonstrated favorable absorption and distribution properties in vivo.
Study 1: Inhibition of TDP1
In a study examining TDP1 inhibitors, compounds similar to this compound were shown to significantly increase cell mortality and DNA damage in treated cell lines. The results indicated a strong correlation between TDP1 inhibition and enhanced cytotoxicity against cancer cells .
Study 2: Topoisomerase Interaction
Another study focused on the interaction of thieno[3,4-c]pyrazole derivatives with topoisomerase enzymes. The findings suggested that these compounds could stabilize the topoisomerase-DNA complex, leading to increased double-strand breaks and subsequent cell death in tumor cells. This mechanism highlights the potential therapeutic application of this compound in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acetamide derivatives with diverse biological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from thiazolidinone-based analogs (e.g., ), which are associated with hypoglycemic activity. The pyridin-4-ylthio group provides a sulfur-mediated binding site, akin to the pyrimidinylsulfanyl moiety in , but with differing electronic profiles due to pyridine vs. pyrimidine aromaticity.
Synthetic Routes: Thiazolidinone derivatives () often employ mercaptoacetic acid under reflux, whereas pyrimidine analogs () use nucleophilic substitution with chloroacetamides. The target compound’s synthesis likely involves coupling of thienopyrazole with functionalized acetamides, though specifics are unavailable.
Biological Implications: Hypoglycemic Activity: The thiazolidinone-coumarin hybrid in reduced blood glucose in mice, attributed to PPAR-γ agonism. The target compound lacks a thiazolidinone ring, but its pyridine-thiophene system may target alternative metabolic pathways.
Hydrogen Bonding and Crystallographic Analysis
Hydrogen bonding patterns significantly influence molecular packing and solubility. While crystallographic data for the target compound are unavailable, analogous acetamides (e.g., ) exhibit intermolecular N–H···O and C–H···S interactions. The pyridin-4-ylthio group may engage in S···H–N hydrogen bonds, similar to sulfanyl-pyrimidine derivatives . In contrast, thiazolidinone-based compounds () form stronger N–H···O bonds due to their carbonyl-rich structures, affecting their crystalline stability .
Pharmacological Potential and Limitations
- Advantages : The target compound’s dual sulfur-nitrogen architecture may offer synergistic binding to metalloenzymes or kinase targets. Its methoxyethyl chain could reduce metabolic degradation compared to simpler alkyl groups.
- Limitations : Absence of in vivo data (cf. ) limits mechanistic insights. Structural complexity may pose synthetic challenges, as seen in multi-step procedures for similar molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
